1-Cyclopentylpiperidine
Overview
Description
Synthesis Analysis
The synthesis of 1-Cyclopentylpiperidine and related compounds often involves strategies that can be deduced from the synthesis of cyclodipeptides. Cyclodipeptides are synthesized by cyclodipeptide synthases (CDPSs), which use aminoacyl-tRNAs as substrates. These enzymes can catalyze the formation of cyclodipeptides, which are precursors to diketopiperazines, compounds related to piperidines in their cyclic nature (Gondry et al., 2018). Moreover, the non-ribosomal synthesis of diketopiperazines by CDPS pathways highlights a mechanism that could be adapted or mimicked for the synthesis of compounds like 1-Cyclopentylpiperidine (Belin et al., 2012).
Molecular Structure Analysis
The molecular structure of 1-Cyclopentylpiperidine can be explored through analyses similar to those applied to cyclodipeptides. The crystal structure of cyclodipeptide synthases provides insight into the molecular basis of substrate specificity and the synthesis mechanism of cyclic compounds (Sauguet et al., 2011). These structural analyses contribute to understanding how specific cyclic structures are formed, offering a basis for deducing the structural aspects of 1-Cyclopentylpiperidine.
Chemical Reactions and Properties
The chemical reactions and properties of 1-Cyclopentylpiperidine can be inferred from studies on the biosynthesis and modification of cyclodipeptides. For instance, the cyclization reaction catalyzed by CDPSs and their reliance on conserved tyrosine residues provide insights into the types of chemical reactions that cyclic compounds like 1-Cyclopentylpiperidine might undergo (Schmitt et al., 2018).
Future Directions
While specific future directions for 1-Cyclopentylpiperidine are not mentioned in the search results, the field of piperidine research is vast and continually evolving. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, future research may focus on exploring new synthesis methods, understanding their mechanisms of action, and discovering new applications in various fields.
properties
IUPAC Name |
1-cyclopentylpiperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-4-8-11(9-5-1)10-6-2-3-7-10/h10H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYANFTXHKVXPFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40223594 | |
Record name | 1-Cyclopentylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40223594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentylpiperidine | |
CAS RN |
7335-04-8 | |
Record name | 1-Cyclopentylpiperidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007335048 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Cyclopentylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40223594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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